MFCD07392539
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Overview
Description
The compound “MFCD07392539” is a chemical entity with unique properties and applications It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD07392539” involves multiple steps, each requiring precise reaction conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: “MFCD07392539” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert “this compound” into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
“MFCD07392539” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: “this compound” is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD07392539” exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Properties
IUPAC Name |
3-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3S/c1-8-12-15(25-13(8)14(18)23)19-7-21(16(12)24)6-11(22)20-10-4-2-9(17)3-5-10/h2-5,7H,6H2,1H3,(H2,18,23)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKNGWSAUSHYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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